

Application Notes and Protocol: Laboratory-Scale Synthesis of Ethyl Nitrite

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For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide to the laboratory-scale synthesis of **ethyl nitrite** (C₂H₅NO₂) from the reaction of ethanol and sodium nitrite in an acidic medium. **Ethyl nitrite** is a volatile alkyl nitrite with applications as a reagent in organic synthesis and as a biologically active molecule.[1][2] Historically, it was a component in remedies for colds and flu, but its use has been curtailed due to toxicity concerns, primarily methemoglobinemia.[1][3] For drug development professionals, understanding its formation and biological activity, particularly its role as a vasodilator through the release of nitric oxide (*NO), is of significant interest.[2] This protocol details the necessary materials, a step-by-step experimental procedure, critical safety precautions, and relevant chemical data.

Applications and Significance

- Organic Synthesis: Ethyl nitrite is utilized as a reagent in various chemical reactions. A
 notable application is its use with butanone to produce dimethylglyoxime, a common
 chelating agent.[1]
- Pharmacology and Drug Development: **Ethyl nitrite** acts as a potent vasodilator. This effect is attributed to its ability to release nitric oxide (*NO), which activates soluble guanylyl cyclase (sGC), a key enzyme in the smooth muscle relaxation pathway.[2][4] The in-vivo formation of **ethyl nitrite** from ethanol and nitrite sources under acidic conditions, such as in the stomach, is a subject of research with implications for gastric physiology.[4] Its formation



from the reaction of ethanol with peroxynitrite, generated from nitric oxide, has also been demonstrated.[5][6]

Chemical and Physical Properties

The fundamental properties of **ethyl nitrite** are summarized below.

Property	Value	Reference
Molecular Formula	C ₂ H ₅ NO ₂	[1][3]
Molecular Weight	75.07 g/mol	[3]
Appearance	Clear colorless to yellow liquid	[3]
Boiling Point	17 °C (63 °F; 290 K)	[1][3]
Density	0.792 g/mL at 25 °C	[3]
Flash Point	-35 °C (-31 °F)	[3]
Solubility in Water	5.07 g/100 ml	[1]
CAS Number	109-95-5	[3]

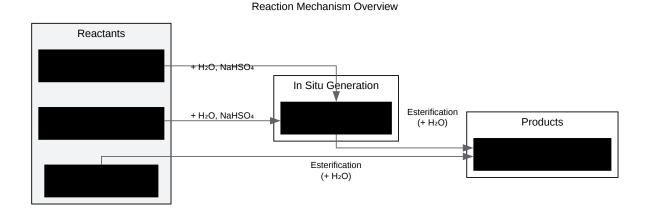
Reaction Scheme and Mechanism

The synthesis involves the esterification of ethanol with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄).

Overall Reaction: C₂H₅OH + NaNO₂ + H₂SO₄ → C₂H₅ONO + NaHSO₄ + H₂O

The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and minimize the volatilization of the low-boiling point product.[7][8]





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Caption: In situ generation of nitrous acid and subsequent esterification.

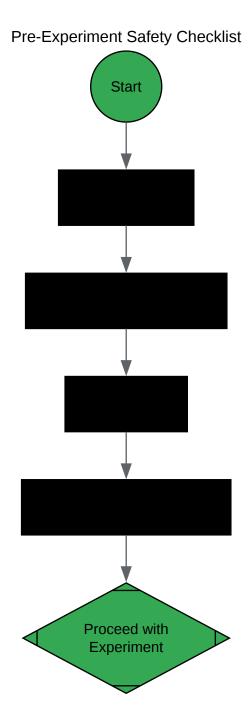
Critical Safety Precautions

Ethyl nitrite is an extremely flammable, toxic, and volatile compound.[9][10] Strict adherence to safety protocols is mandatory.

- Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood.[9][10]
- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a flame-retardant lab coat, and chemical-impermeable gloves.[9]
- Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and non-sparking tools should be used.[9] Grounding and bonding of metal containers during transfer is essential to prevent static discharge.[11]
- Toxicity and Exposure: Ethyl nitrite is harmful if inhaled, swallowed, or absorbed through the skin.[9][10] It can cause headaches, dizziness, and potentially fatal methemoglobinemia.[1]
 [12] In case of exposure, move to fresh air immediately. If skin contact occurs, wash thoroughly with water.[12]



- Storage: Store the product in a tightly closed container in a refrigerator.[3] It should be kept away from heat and strong light.[12]
- Spill & Waste: In case of a spill, evacuate the area and remove all ignition sources.[9] Absorb the spill with an inert material. Dispose of **ethyl nitrite** and related waste in accordance with institutional and national regulations for hazardous chemical waste.



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Caption: Essential safety checks before commencing the synthesis.

Experimental Protocol

This protocol is adapted from established methods for the preparation of **ethyl nitrite**.[7]

5.1 Materials and Equipment

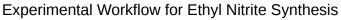
Reagents & Chemicals	Equipment
Sulfuric acid (H ₂ SO ₄ , d=1.84)	500 mL three-neck round-bottom flask
Ethanol (C2H5OH, 90%)	Dropping funnel
Sodium nitrite (NaNO2)	Magnetic stirrer and stir bar
Sodium carbonate (Na₂CO₃)	Ice bath
Anhydrous potassium carbonate (K ₂ CO ₃)	Thermometer (-10 to 100 °C)
Distilled water	Separatory funnel
Crushed ice	Beakers and Erlenmeyer flasks
Buchner funnel and filter paper	

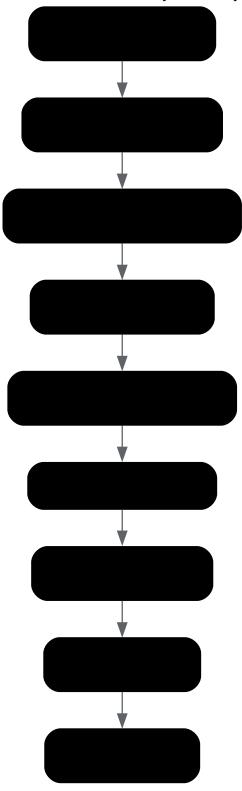
5.2 Reagent Preparation

Solution	Preparation Steps
Acidic Ethanol Solution	1. Carefully and slowly add 40 mL of concentrated sulfuric acid to 120 mL of water in a flask, with cooling. 2. After the diluted acid has cooled to room temperature, add a mixture of 85 mL of 90% ethanol and 85 mL of water.[7]
Sodium Nitrite Solution	Dissolve 100 g of sodium nitrite in 280 mL of water. Filter the solution to remove any insoluble impurities.[7]
Wash Solution	Dissolve 0.6 g of sodium carbonate in 100 mL of water to create a ~0.6% solution.



5.3 Synthesis Procedure





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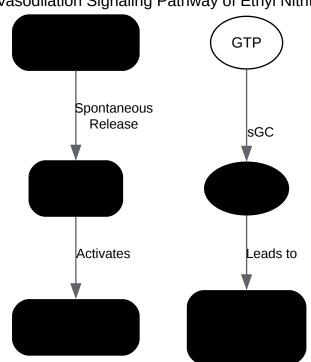
Caption: Step-by-step workflow from reaction setup to purification.

- Reaction Setup: Place the prepared acidic ethanol solution into a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- Cooling: Cool the flask in a large ice-salt bath until the internal temperature reaches 0 °C.[7]
- Addition of Reactant: Begin stirring the solution and add the filtered sodium nitrite solution dropwise from the dropping funnel. The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above 5 °C.[7]
- Reaction Completion: Once the addition is complete, a precipitate of sodium sulfate will have formed.
- Initial Separation: Carefully decant the liquid supernatant away from the solid sodium sulfate crystals and transfer it to a pre-chilled separatory funnel.[7]
- Phase Separation: Two layers will be present. The upper, less dense layer is the crude ethyl
 nitrite. Separate and collect this layer.
- Washing:
 - Wash the collected ethyl nitrite layer first with 20 mL of ice-cold water.
 - Subsequently, wash it with 15 mL of the cold, dilute sodium carbonate solution to neutralize any remaining acid.[7]
- Drying: Carefully separate the organic layer and dry it by adding anhydrous potassium carbonate and agitating the mixture.[7]
- Final Product: Filter the mixture to remove the potassium carbonate, yielding the final ethyl
 nitrite product. Due to its extremely low boiling point, distillation is challenging and should
 only be attempted with specialized low-temperature apparatus. The product should be
 immediately stored in a sealed container in a refrigerator.

Biological Signaling Pathway



For professionals in drug development, the primary mechanism of **ethyl nitrite**'s physiological action is its role as a nitric oxide (*NO) donor.



Vasodilation Signaling Pathway of Ethyl Nitrite

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Caption: Ethyl nitrite induces vasodilation via the nitric oxide/cGMP pathway.

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